

SR-4370: Application Notes and Protocols for In Vitro Assays

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Compound of Interest

Compound Name: SR-4370

Cat. No.: B15584493

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Introduction

SR-4370 is a potent and selective small molecule inhibitor of class I histone deacetylases (HDACs), with particularly high potency against HDAC3.^{[1][2]} It is a benzoylhydrazide-class compound identified for its ability to reactivate latent HIV-1.^{[3][4]} **SR-4370**'s mechanism of action involves the inhibition of HDACs 1, 2, and 3, which leads to histone hyperacetylation, resulting in a more open chromatin structure that facilitates gene expression.^{[1][5]} This activity makes it a valuable tool for research in areas such as HIV latency, cancer biology, and epigenetic regulation. In preclinical prostate cancer models, **SR-4370** has been observed to suppress androgen receptor (AR) signaling and downregulate the MYC oncogenic network.^[6] ^[7] These application notes provide detailed information on the solubility of **SR-4370** and protocols for its preparation and use in various in vitro assays.

Data Presentation

Table 1: Physicochemical Properties of **SR-4370**

Property	Value	Reference
Chemical Name	2',3'-difluoro-[1,1'-biphenyl]-4-carboxylic acid, 2-butylhydrazide	[5]
Molecular Formula	C17H18F2N2O	[2]
Molecular Weight	304.33 g/mol	[2]
Appearance	White to off-white solid	[2]
Purity	≥99%	[8]

Table 2: Solubility of **SR-4370**

Solvent	Solubility	Reference
DMSO	≥ 150 mg/mL (492.89 mM)	[2][9]
Aqueous Buffer	Limited solubility	[10]

Table 3: In Vitro Inhibitory Activity of **SR-4370** against HDAC Isoforms

HDAC Isoform	IC50	Reference
HDAC1	~0.13 μM	[2][7]
HDAC2	~0.58 μM	[2][7]
HDAC3	~0.006 μM (6 nM)	[2][7]
HDAC6	~3.4 μM	[2]
HDAC8	~2.3 μM	[2]

Table 4: In Vitro Cytotoxicity of **SR-4370**

Cell Line	IC50	Reference
MDA-MB-231 (Breast Cancer)	~12.6 μ M	[2] [11]

Experimental Protocols

Preparation of SR-4370 Stock Solutions

Objective: To prepare a high-concentration stock solution of **SR-4370** for use in in vitro assays.

Materials:

- **SR-4370** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes or vials
- Vortex mixer

Protocol:

- Allow the **SR-4370** powder and DMSO to equilibrate to room temperature.
- Prepare a stock solution of **SR-4370** in DMSO.[\[7\]](#) A concentration of 10 mM is commonly used.[\[12\]](#) For example, to prepare a 10 mM stock solution, dissolve 3.04 mg of **SR-4370** (MW: 304.33) in 1 mL of DMSO.
- Vortex the solution thoroughly to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.[\[2\]](#)

In Vitro HDAC Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of **SR-4370** against specific HDAC isoforms.

Materials:

- Recombinant human HDAC1, HDAC2, and HDAC3 enzymes
- **SR-4370** stock solution (in DMSO)
- Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
- HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- Developer solution (e.g., Trypsin in a suitable buffer)
- 96-well black microplates
- Fluorometric plate reader

Protocol:

- Prepare serial dilutions of the **SR-4370** stock solution in HDAC Assay Buffer to achieve a range of final concentrations for testing.[\[7\]](#)
- In a 96-well black microplate, add the diluted **SR-4370** or a vehicle control (DMSO) to the respective wells.[\[7\]](#)
- Add the diluted recombinant HDAC enzyme to each well.[\[1\]](#)
- Allow the enzyme and inhibitor to pre-incubate for approximately 15 minutes at room temperature.[\[7\]](#)
- Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.[\[7\]](#)
- Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[\[7\]](#)
- Stop the reaction by adding the developer solution.
- Measure the fluorescence intensity using a plate reader (Excitation: 350-380 nm, Emission: 440-460 nm).[\[1\]](#)

- Calculate the percent inhibition for each **SR-4370** concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[\[1\]](#)

Cell Viability Assay (Resazurin-based)

Objective: To assess the cytotoxicity of **SR-4370** in a cell-based assay.

Materials:

- Relevant cell line (e.g., PBMCs, CD4+ T cells)
- **SR-4370** stock solution (in DMSO)
- Complete cell culture medium
- Resazurin-based reagent (e.g., alamarBlue™)
- 96-well cell culture plates
- Spectrophotometer or fluorometer

Protocol:

- Seed the cells in a 96-well plate at an appropriate density.[\[13\]](#)
- Treat the cells with a range of **SR-4370** concentrations, including a vehicle control (DMSO).
[\[13\]](#)
- Incubate the cells for the desired period (e.g., 24-72 hours).[\[13\]](#)
- Add the resazurin-based reagent to each well according to the manufacturer's instructions.
[\[13\]](#)
- Incubate for 1-4 hours, allowing viable cells to convert resazurin to the fluorescent resorufin.
[\[13\]](#)
- Measure the fluorescence or absorbance.[\[13\]](#)

HIV-1 Latency Reversal Assay (Jurkat-LTR-GFP Model)

Objective: To evaluate the ability of **SR-4370** to reactivate latent HIV-1.

Materials:

- Jurkat-LTR-GFP cells
- RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- **SR-4370** stock solution (in DMSO)
- Phorbol 12-myristate 13-acetate (PMA) as a positive control
- 384-well plates
- High-content imaging system or flow cytometer

Protocol:

- Culture Jurkat-LTR-GFP cells in supplemented RPMI 1640 medium.[5]
- Seed the cells into 384-well plates at a density of 5×10^4 cells per well.[5]
- Add **SR-4370** at the desired final concentration (e.g., 10 μ M).[5] Include PMA as a positive control and DMSO as a negative control.[5]
- Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.[5]
- Quantify GFP expression using a high-content imaging system or flow cytometry.[5]
- Cell viability can be assessed simultaneously using a nuclear stain (e.g., Hoechst 33342) and a viability dye.[5]

Modified Viral Outgrowth Assay

Objective: To assess the ability of **SR-4370** to induce the production of replication-competent virus from latently infected cells.

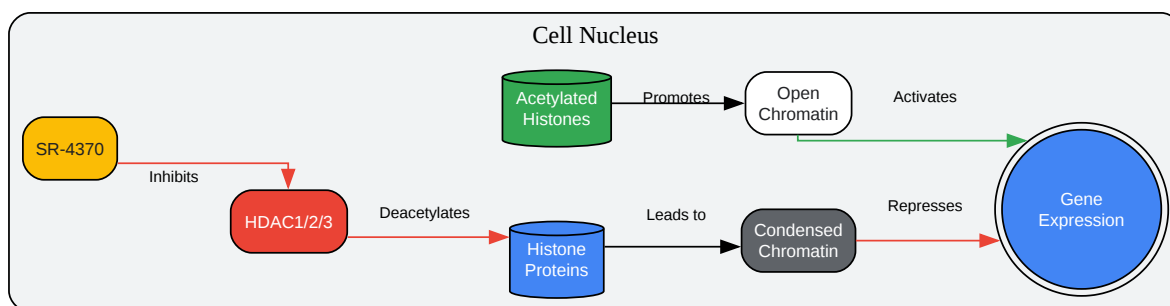
Materials:

- CD4+ T cells isolated from healthy donors
- ACH-2 cells (a T cell line with an integrated latent HIV-1 provirus)
- SupT1-CCR5 cells
- Phytohemagglutinin (PHA)
- **SR-4370** stock solution (in DMSO)
- PMA (positive control)
- HIV-1 p24 ELISA kit

Protocol:

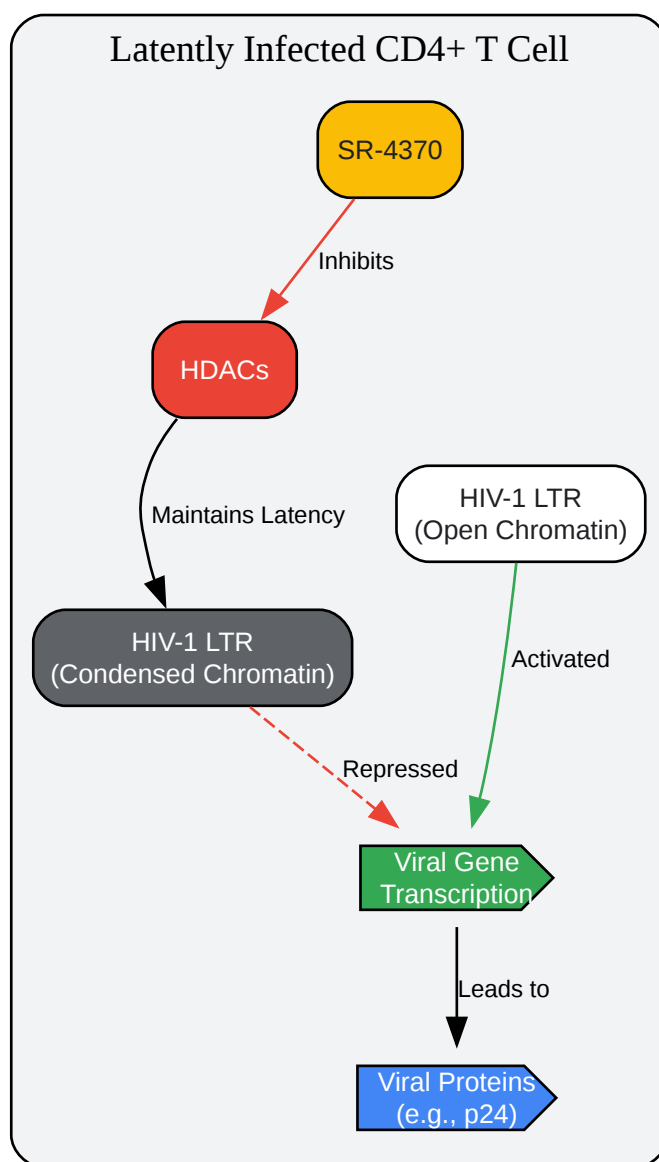
- Isolate and activate CD4+ T cells from healthy donor PBMCs using PHA.[\[5\]](#)
- Co-culture the activated CD4+ T cells with a small number of ACH-2 cells.[\[5\]](#)
- Treat the co-culture with various concentrations of **SR-4370**, PMA (positive control), or DMSO (negative control).[\[5\]](#)
- After 18 hours of incubation, wash the cells to remove the compounds.[\[5\]](#)
- Add SupT1-CCR5 cells to the culture to amplify any reactivated virus.[\[13\]](#)
- Continue to incubate the co-culture for 7-14 days, collecting the supernatant periodically.[\[13\]](#)
- Measure the concentration of HIV-1 p24 antigen in the collected supernatants using a commercial p24 ELISA kit.[\[13\]](#)

Visualizations



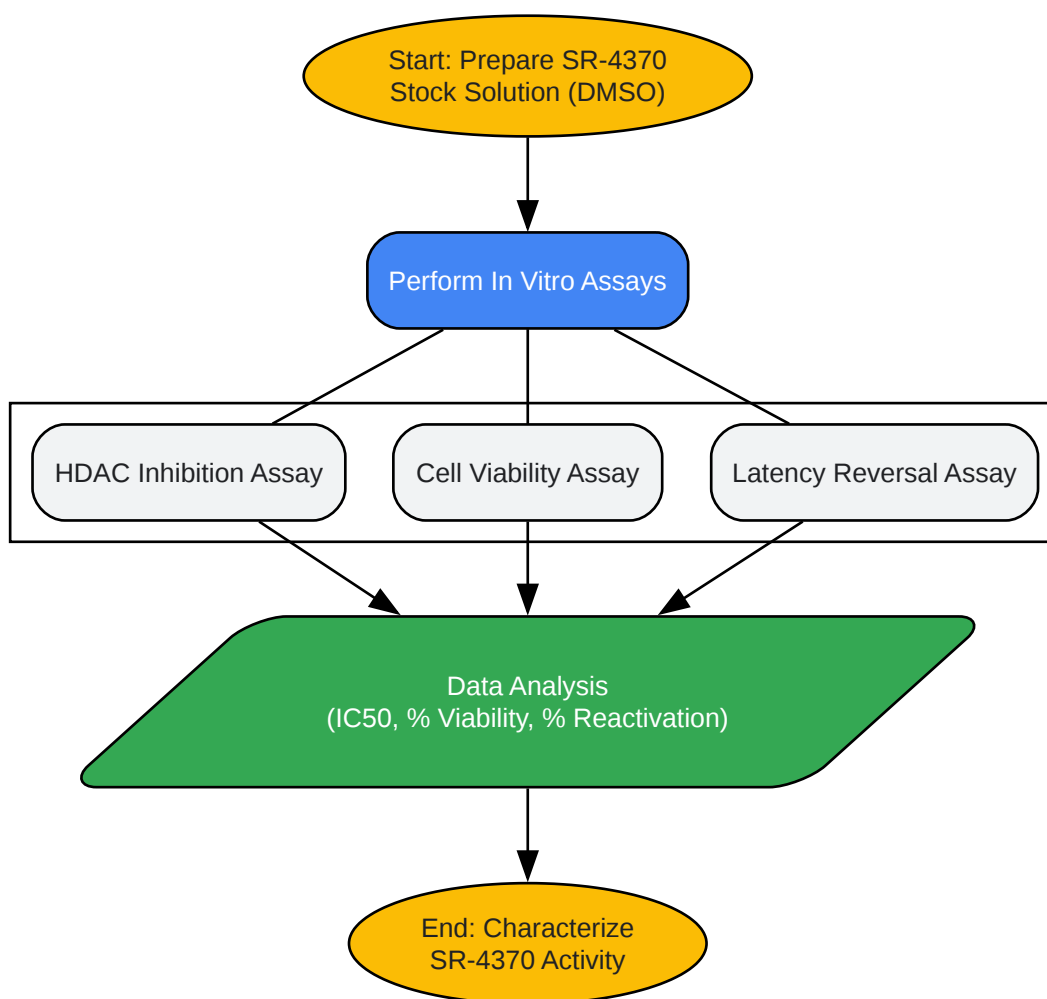
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Caption: Mechanism of action of **SR-4370** in modulating gene expression.



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Caption: **SR-4370** mediated reversal of HIV-1 latency.



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Caption: General experimental workflow for in vitro characterization of **SR-4370**.

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